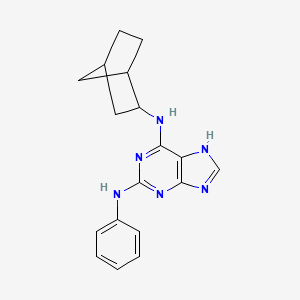

2-phenyl-amino-N6-endo-norbornyladenine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-N-(2-bicyclo[2.2.1]heptanyl)-2-N-phenyl-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6/c1-2-4-13(5-3-1)21-18-23-16-15(19-10-20-16)17(24-18)22-14-9-11-6-7-12(14)8-11/h1-5,10-12,14H,6-9H2,(H3,19,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLSODGWHDUMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694030 | |

| Record name | N~6~-(Bicyclo[2.2.1]heptan-2-yl)-N~2~-phenyl-7H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863202-33-9 | |

| Record name | N~6~-(Bicyclo[2.2.1]heptan-2-yl)-N~2~-phenyl-7H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of 2-phenyl-amino-N6-endo-norbornyladenine

An In-Depth Technical Guide to 2-phenyl-amino-N6-endo-norbornyladenine: An A_3 Adenosine Receptor Antagonist

Abstract

This technical guide provides a comprehensive overview of 2-phenyl-amino-N6-endo-norbornyladenine, a potent and selective antagonist for the A_3 adenosine receptor (A_3AR). Adenosine receptors, a class of G-protein coupled receptors (GPCRs), are critical modulators of numerous physiological processes, making them significant targets for therapeutic intervention. The A_3 subtype, in particular, is overexpressed in various pathological conditions, including inflammatory diseases and specific cancers, positioning A_3AR antagonists as promising therapeutic agents. This document details the chemical structure, physicochemical properties, synthesis, and pharmacological profile of 2-phenyl-amino-N6-endo-norbornyladenine. Furthermore, it provides field-proven, step-by-step protocols for its synthesis and biological characterization, designed for researchers and professionals in drug development.

Introduction and Scientific Background

Adenosine is a ubiquitous purine nucleoside that modulates cellular function by activating four receptor subtypes: A_1, A_2A, A_2B, and A_3. The A_3AR is coupled to inhibitory G-proteins (G_i/o), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The unique expression profile of A_3AR, with low levels in most healthy tissues but significant upregulation in inflammatory and cancer cells, provides a therapeutic window for selective antagonists.

The development of selective A_3AR antagonists has been a major focus of medicinal chemistry. Structure-activity relationship (SAR) studies have revealed that modifications at the N^6 and C2 positions of the adenine core are critical for achieving high affinity and selectivity.[1][2] The compound 2-phenyl-amino-N^6-endo-norbornyladenine emerged from such explorations, combining a bulky, lipophilic bicyclic amine at the N^6 position with an aromatic amino substituent at the C2 position. This specific combination confers potent and selective antagonism at the human A_3AR.[2]

Chemical and Physicochemical Properties

2-phenyl-amino-N^6-endo-norbornyladenine is a synthetic adenine derivative. Its structure is characterized by a purine core with a phenylamino group at the C2 position and an endo-configured norbornyl group attached to the exocyclic amine at the N^6 position.

Structural Diagram

Caption: Figure 2: High-level overview of the two-step synthesis protocol.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from the general methodology described by Perreira et al. for the synthesis of related derivatives. [2] Materials:

-

6-Chloro-2-fluoropurine

-

Aniline

-

endo-2-Aminonorbornane (endo-norbornylamine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethanol (EtOH)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Step 1: Synthesis of 2-Anilino-6-chloropurine (Intermediate)

-

To a solution of 6-chloro-2-fluoropurine (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add aniline (1.1 eq) and DIPEA (1.5 eq).

-

Stir the reaction mixture at reflux (approx. 78 °C) for 4-6 hours.

-

Expert Insight: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HF generated during the substitution, driving the reaction to completion without competing with the primary amine nucleophile.

-

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield 2-anilino-6-chloropurine as a solid.

Step 2: Synthesis of 2-phenyl-amino-N^6-endo-norbornyladenine (Final Product)

-

Dissolve the intermediate 2-anilino-6-chloropurine (1.0 eq) in ethanol (15 mL/mmol).

-

Add endo-2-aminonorbornane (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Expert Insight: The substitution at the C6 position is generally slower than at C2, requiring longer reaction times and a slight excess of the amine and base. The endo stereochemistry of the norbornyl group is retained during the reaction.

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to ambient temperature and remove the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography, eluting with a suitable solvent gradient (e.g., dichloromethane/methanol), to afford pure 2-phenyl-amino-N^6-endo-norbornyladenine.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Pharmacological Profile

The pharmacological activity of this compound is defined by its high affinity for the A_3AR and its functional role as an antagonist.

Receptor Binding Affinity

Binding affinity is determined through competitive radioligand binding assays, where the compound's ability to displace a known high-affinity radioligand from the receptor is measured. The inhibition constant (K_i) is a measure of the compound's binding affinity.

| Receptor Subtype | Binding Affinity (K_i, nM) | Selectivity vs. A_3AR | Source |

| Human A_3 | 37 | - | [2] |

| Human A_1 | > 1,200 (estimated) | > 30-fold | [2] |

| Human A_2A | > 7,500 (estimated) | > 200-fold | [2] |

| Human A_2B | Not reported, but typically low for this class | N/A | [2] |

-

Interpretation: The low nanomolar K_i value at the A_3AR indicates high binding affinity. The significantly higher K_i values for A_1 and A_2A receptors demonstrate a favorable selectivity profile, which is critical for minimizing off-target effects.

Functional Activity: Competitive Antagonism

Functional assays are essential to determine whether a ligand that binds to a receptor activates it (agonist), blocks its activation (antagonist), or reduces its basal activity (inverse agonist). For A_3AR, this is typically assessed by measuring the downstream effects on cAMP production.

-

Mechanism: As an antagonist, 2-phenyl-amino-N^6-endo-norbornyladenine binds to the A_3AR but does not elicit a cellular response. Instead, it competitively blocks the receptor, preventing the natural ligand (adenosine) or a synthetic agonist (e.g., Cl-IB-MECA) from binding and initiating the G_i-mediated signaling cascade.

-

Experimental Evidence: In functional assays using CHO cells stably expressing the human A_3AR, the compound was shown to competitively antagonize the effects of a selective A_3AR agonist. [2]It effectively reverses the agonist-induced inhibition of forskolin-stimulated cAMP production, confirming its role as a true antagonist. [2]

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for characterizing the binding and functional properties of 2-phenyl-amino-N^6-endo-norbornyladenine.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (K_i) of the test compound at the human A_3AR.

Workflow Diagram:

Caption: Figure 3: Key steps in the A_3AR competitive radioligand binding assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human A_3AR.

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

-

Prepare serial dilutions of the test compound (2-phenyl-amino-N^6-endo-norbornyladenine) in assay buffer containing a fixed percentage of DMSO (e.g., final concentration of 1% DMSO).

-

Prepare the radioligand, such as [¹²⁵I]AB-MECA, at a final concentration near its K_d value (e.g., 0.5 nM). [3]2. Assay Incubation:

-

In a 96-well plate, combine: 50 µL of radioligand, 25 µL of test compound dilution (or buffer for total binding, or a saturating concentration of a known ligand for non-specific binding), and 25 µL of cell membrane suspension.

-

Incubate the plate for 60 minutes at room temperature (25 °C) to reach equilibrium. [3]3. Separation and Counting:

-

Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the radioligand concentration and K_d is its dissociation constant.

-

Protocol 2: Functional cAMP Antagonism Assay

This protocol measures the ability of the compound to block agonist-induced inhibition of cAMP production.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture CHO cells stably expressing the human A_3AR under standard conditions.

-

Plate the cells in a 96-well plate and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells for 15-20 minutes with various concentrations of the antagonist (2-phenyl-amino-N^6-endo-norbornyladenine). [4] * Add a fixed concentration of an A_3AR agonist (e.g., Cl-IB-MECA at its EC₈₀ concentration) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase).

-

Incubate for an additional 30 minutes at 37 °C. [4]3. cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the antagonist concentration.

-

The data will show that as the antagonist concentration increases, the inhibitory effect of the agonist is reversed, and cAMP levels rise back towards the level seen with forskolin alone.

-

Calculate the IC₅₀ for the antagonist and determine the K_B value using the Schild equation for competitive antagonism.

-

Conclusion and Future Directions

2-phenyl-amino-N^6-endo-norbornyladenine is a well-characterized, high-affinity antagonist of the human A_3 adenosine receptor with excellent selectivity over other adenosine receptor subtypes. [2]Its defined structure-activity relationship and clear mechanism of action make it a valuable tool for preclinical research into the role of the A_3AR in inflammation, oncology, and ischemic conditions. The synthetic and analytical protocols provided herein offer a robust framework for its preparation and in-vitro characterization. Future research may focus on in-vivo efficacy studies, pharmacokinetic profiling, and further structural optimization to enhance drug-like properties for potential clinical development.

References

-

Perreira, M., Jiang, J. K., Klutz, A. M., Gao, Z. G., Shainberg, A., Lu, C., Thomas, C. J., & Jacobson, K. A. (2005). "Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 48(15), 4910-4918. [Link]

-

Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2016). Putative role of the adenosine A3 receptor in the antiproliferative action of N6-(2-isopentenyl)adenosine. Frontiers in Pharmacology, 7, 493. [Link]

-

Eurofins Discovery. A3 Human Adenosine GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins Discovery Services. [Link]

-

EMBL-EBI ChEMBL. Assay: Antagonist activity at human adenosine A3 receptor expressed in CHO cells. ChEMBL Database. [Link]

-

van der Wenden, E. M., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science, 6(9), 1391-1403. [Link]

-

Bar-Yehuda, S., et al. (2022). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. Molecules, 27(3), 893. [Link]

-

Tosh, D. K., et al. (2015). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters, 6(12), 1183-1187. [Link]

-

Sadeghpour, M., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, 17(1), 117. [Link]

-

Agris, P. F., et al. (1997). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research, 25(15), 3092-3098. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Molecules, 27(8), 2419. [Link]

-

Hinz, S., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology, 212, 115147. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

Swahn, B. M., et al. (2006). Design and synthesis of 2'-anilino-4,4'-bipyridines as selective inhibitors of c-Jun N-terminal kinase-3. Bioorganic & Medicinal Chemistry Letters, 16(5), 1397-1401. [Link]

-

Kim, H. S., et al. (2001). Synthesis of 2-alkyl-substituted-N6-methyladenine derivatives as potential adenosine receptor ligand. Archives of Pharmacal Research, 24(6), 508-513. [Link]

Sources

2-Phenyl-amino-N6-endo-norbornyladenine: A Selective Adenosine A3 Receptor Antagonist

Topic: History and Discovery of 2-Phenyl-amino-N6-endo-norbornyladenine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-phenyl-amino-N6-endo-norbornyladenine (Compound 21) is a potent, selective antagonist of the human Adenosine A3 Receptor (hA3AR) .[1] Discovered during the structural optimization of the dedifferentiation agent Reversine , this compound represents a pivotal moment in purine pharmacology where biological plasticity (cellular dedifferentiation) was successfully decoupled from G-protein coupled receptor (GPCR) modulation.

With a

Historical Genesis & Discovery

The "Reversine" Connection

The discovery of 2-phenyl-amino-N6-endo-norbornyladenine is inextricably linked to Reversine (2-(4-morpholinoanilino)-N6-cyclohexyladenine). In the early 2000s, Reversine was identified as a small molecule capable of inducing dedifferentiation of lineage-committed murine myoblasts into multipotent progenitor cells.

Researchers at the National Institutes of Health (NIDDK) , led by Kenneth A. Jacobson , investigated whether this dedifferentiation effect was mediated through adenosine receptors (ARs), given the compound's adenine core.[2]

Decoupling Dedifferentiation from Receptor Binding

In a landmark 2005 study, Jacobson’s team synthesized a library of 2,N6-disubstituted adenines to explore the Structure-Activity Relationship (SAR). They found that while Reversine was a moderate A3AR antagonist (

However, the SAR campaign yielded a new class of highly potent A3 antagonists. By replacing the N6-cyclohexyl group of Reversine with a sterically constrained N6-endo-norbornyl group and simplifying the C2-substituent to a phenylamino moiety, they achieved a significant leap in affinity and selectivity.

Key Discovery Metrics:

-

Reversine:

nM (Moderate A3 affinity).[2] -

2-phenyl-amino-N6-endo-norbornyladenine:

nM (High A3 affinity).[1]

Chemical Synthesis & Methodology

The synthesis of 2-phenyl-amino-N6-endo-norbornyladenine follows a sequential nucleophilic aromatic substitution (

Synthetic Protocol

Starting Material: 6-chloro-2-fluoropurine (chosen over 2,6-dichloropurine for the enhanced reactivity of the C2-fluorine in the second step).

-

Step 1: N6-Functionalization

-

Reagents: 6-chloro-2-fluoropurine + endo-norbornylamine (hydrochloride salt).

-

Conditions: Ethanol, Triethylamine (

), Room Temperature. -

Mechanism: The C6-chloride is more reactive towards nucleophilic attack than the C2-fluoride under mild conditions.

-

Intermediate: 2-fluoro-N6-endo-norbornyladenine.

-

-

Step 2: C2-Functionalization

-

Reagents: Intermediate + Aniline.

-

Conditions: n-Butanol, elevated temperature (

) or sealed tube. -

Mechanism: The C2-fluorine is displaced by the aniline amine. The fluorine atom is a superior leaving group to chlorine at the C2 position of purines due to the high electronegativity of fluorine increasing the electrophilicity of the C2 carbon.

-

Synthesis Workflow Visualization

Caption: Sequential

Pharmacological Profile

Binding Affinity and Selectivity

The introduction of the endo-norbornyl group creates a specific steric fit within the hydrophobic pocket of the A3 receptor, which is distinct from the pockets of the A1 and A2A subtypes.

| Compound | N6-Substituent | C2-Substituent | hA3AR | Selectivity (vs A1) |

| Reversine | Cyclohexyl | 4-Morpholinoanilino | 660 | Low |

| Compound 12 | Cyclohexyl | Phenylamino | 51 | Moderate |

| Compound 21 | Endo-Norbornyl | Phenylamino | 37 | High (>30x) |

Mechanism of Action

As an antagonist, 2-phenyl-amino-N6-endo-norbornyladenine binds to the orthosteric site of the A3 receptor, preventing the binding of endogenous adenosine.

-

Receptor Type:

-coupled GPCR. -

Downstream Effect: Prevention of Adenylyl Cyclase inhibition

Maintenance of cAMP levels in the presence of adenosine.

Signaling Pathway Visualization

Caption: Antagonism of the Gi-coupled A3 pathway, preventing adenosine-mediated cAMP reduction.[3]

Therapeutic Implications & Applications

While originally investigated for stem cell biology, the compound is now primarily a pharmacological tool used to validate A3 receptor involvement in disease models.

-

Inflammation: A3 antagonists block the pro-inflammatory effects of adenosine in certain immune contexts (e.g., mast cell degranulation).

-

Glaucoma: A3 antagonists have been explored for lowering intraocular pressure (IOP).

-

Cancer: A3 receptors are overexpressed in certain tumors; antagonists can modulate cell proliferation, although agonists are more commonly pursued for direct cytotoxicity.

References

-

Perreira, M., Jiang, J. K., Klutz, A. M., Gao, Z. G., Shainberg, A., Lu, C., Thomas, C. J., & Jacobson, K. A. (2005). "Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists.[1][2][4] Journal of Medicinal Chemistry, 48(15), 4910–4918.[2] Link

-

Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247–264. Link

-

Chen, S., Zhang, Q., Wu, X., Schultz, P. G., & Ding, S. (2004). Dedifferentiation of lineage-committed cells by a small molecule. Journal of the American Chemical Society, 126(2), 410–411. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. "Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ‘Reversine’ and its 2-Substituted Adenine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.biu.ac.il [cris.biu.ac.il]

Methodological & Application

how to dissolve 2-phenyl-amino-N6-endo-norbornyladenine for cell culture

Application Note: Solubilization and Handling of 2-Phenyl-amino-N6-endo-norbornyladenine for In Vitro Analysis

Part 1: Technical Abstract & Compound Profile

2-phenyl-amino-N6-endo-norbornyladenine (CAS: 863202-33-9) is a highly potent and selective antagonist for the human A3 adenosine receptor (

Physicochemical Specifications:

| Property | Detail |

|---|

| Molecular Formula |

Part 2: Solubilization Protocol

Rationale and Solvent Selection

Due to the hydrophobic phenylamino and norbornyl groups, this compound is virtually insoluble in aqueous buffers (PBS, media). Dimethyl sulfoxide (DMSO) is the required primary solvent. Ethanol is a secondary option but is less ideal for long-term stock stability due to evaporation rates.

-

Critical Constraint: The final concentration of DMSO in the cell culture well must be kept ≤ 0.1% (v/v) to avoid non-specific cytotoxicity or membrane permeabilization, which can mask specific A3AR signaling effects.

Preparation of Stock Solution (10 mM)

Target: Prepare 500

-

Calculate Mass:

-

Weighing: Accurately weigh ~1.6 mg of powder into a sterile, amber glass vial or low-binding polypropylene microcentrifuge tube.

-

Note: Static electricity can be problematic. Use an anti-static gun if the powder disperses.

-

-

Dissolution: Add sterile, anhydrous DMSO (cell culture grade,

99.9%) to the tube.-

Calculation: If you weighed exactly 1.7 mg, add

L of DMSO.

-

-

Mixing: Vortex vigorously for 30 seconds. Inspect visually. The solution should be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

Storage and Stability

Adenine derivatives are generally stable, but repeated freeze-thaw cycles induce degradation and moisture absorption (DMSO is hygroscopic).

-

Aliquot: Dispense the stock into small aliquots (e.g., 20–50

L) sufficient for single-use experiments. -

Store: -20°C or -80°C. Stable for 6 months.

Preparation of Working Solutions (Cell Treatment)

Goal: Treat cells at 100 nM final concentration without exceeding 0.1% DMSO.

The "Intermediate Dilution" Method (Recommended): Directly adding 100% DMSO stock to cell media can cause local precipitation ("crashing out") where the droplet hits the water. Use an intermediate step.

-

Step A (100x Concentrate): Dilute the 10 mM stock 1:1000 in culture medium without serum (serum proteins can bind the drug non-specifically during the initial mixing).

-

Mix: 1

L of 10 mM Stock + 999 -

Result: 10

M solution (0.1% DMSO).

-

-

Step B (Final Treatment): Dilute the 10

M solution 1:100 into the final well volume (containing serum).-

Result: 100 nM final concentration (0.001% DMSO).

-

Advantage: This method ensures the DMSO content is negligible.

-

Alternative (Direct Addition):

If a higher concentration (e.g., 10

-

Dilute 10 mM stock 1:1000 directly into the well.

-

Result: 10

M (0.1% DMSO). This is the upper limit of safety.

Part 3: Experimental Workflow & Signaling Pathway

Workflow Visualization

The following diagram illustrates the critical decision points in the preparation workflow to ensure data integrity.

Caption: Step-by-step solubilization workflow emphasizing visual inspection and vehicle control preparation.

A3 Adenosine Receptor Signaling Context

Understanding the mechanism is vital for interpreting results. This compound blocks A3AR, preventing the inhibition of Adenylyl Cyclase.

Caption: The antagonist prevents A3AR-mediated inhibition of Adenylyl Cyclase, modulating downstream cAMP levels.[2][3][4][5][6][7]

Part 4: Troubleshooting & Validation

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | Concentration too high (> 10 | Use "Intermediate Dilution" method. Vortex media immediately upon addition. |

| Cytotoxicity in Controls | DMSO concentration > 0.5%. | Reduce final DMSO to < 0.1%. Ensure DMSO grade is "Cell Culture Tested". |

| Loss of Activity | Compound adhered to plasticware. | Use low-binding tubes. Avoid filtration of dilute aqueous solutions (compound may bind to filter). |

| Inconsistent Data | Serum binding. | Perform initial dilutions in serum-free media. Check literature for serum-shift effects ( |

Part 5: References

-

Perreira, M., et al. (2005). "Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists.[2] Journal of Medicinal Chemistry, 48(15), 4910-4918.[2]

-

Santa Cruz Biotechnology. 2-phenyl-amino-N6-endo-norbornyladenine Product Information.

-

Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets.[4] Nature Reviews Drug Discovery, 5(3), 247-264.[4]

-

Bar-Ilan University. Research on A3 Adenosine Receptor Antagonists.

Sources

- 1. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. pubs.acs.org [pubs.acs.org]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. Distinctive immunoregulatory effects of adenosine on T cells of older humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

Application Note: Optimal Dosage & In Vivo Protocol for 2-Phenyl-amino-N6-endo-norbornyladenine

Here is a detailed Application Note and Protocol guide for the use of 2-phenyl-amino-N6-endo-norbornyladenine in in vivo studies.

Target: Adenosine A3 Receptor (A

Part 1: Executive Summary & Compound Profile

Introduction

2-phenyl-amino-N6-endo-norbornyladenine (often referred to in structure-activity relationship studies as Compound 21 from Perreira et al., 2005) is a potent and selective antagonist of the human Adenosine A

This guide addresses the critical challenge of translating in vitro affinity to in vivo efficacy. Due to the lipophilic nature of the N6-endo-norbornyl and 2-phenylamino substitutions, bioavailability and solubility are the primary hurdles. This protocol outlines the Formulation , Dose-Optimization , and Validation workflows required to use this compound effectively in rodent models.

Physicochemical & Pharmacological Profile

| Property | Value/Description | Implication for In Vivo Use |

| Chemical Class | N6, C2-substituted Adenine | Poor aqueous solubility; requires organic co-solvents or cyclodextrins. |

| Primary Target | Adenosine A | Blocks A |

| Binding Affinity | K | High potency; expected effective plasma concentration ~100-300 nM. |

| Selectivity | >30-fold vs A | Low risk of bradycardia (A |

| Molecular Weight | ~320.4 g/mol | Small molecule; blood-brain barrier (BBB) penetration is plausible but structure-dependent. |

Part 2: Formulation & Preparation Strategy

Critical Warning: This compound is highly hydrophobic. Direct dissolution in saline will result in precipitation and erratic dosing.

Vehicle Selection Matrix

Choose the vehicle based on the route of administration.

-

Option A (Standard IP/SC): 10% DMSO + 40% PEG-400 + 50% Saline.

-

Option B (High Bioavailability): 20% (w/v) Hydroxypropyl-

-cyclodextrin (HP-

Preparation Protocol (Standard 5 mg/mL Stock)

-

Weighing: Accurately weigh 10 mg of 2-phenyl-amino-N6-endo-norbornyladenine.

-

Primary Solubilization: Add 0.2 mL of pure DMSO (dimethyl sulfoxide). Vortex vigorously for 2 minutes until fully dissolved (clear yellow solution).

-

Co-Solvent Addition: Add 0.8 mL of PEG-400. Vortex.

-

Aqueous Phase: Slowly add 1.0 mL of warm (37°C) sterile saline while vortexing.

-

Note: If turbidity appears, sonicate at 40°C for 5 minutes.

-

-

Sterilization: Pass through a 0.22

m PTFE syringe filter (do not use cellulose filters as drug may bind).

Part 3: Optimal Dosage & Experimental Design

Since direct PK data is often study-specific, the "Optimal Dosage" is defined by the Biological Effect Window —the range where A

Recommended Starting Dosage Ranges (Mouse/Rat)

| Indication / Model | Route | Starting Dose | Frequency | Rationale |

| Acute Antagonism (e.g., blocking IB-MECA) | IP | 1 – 5 mg/kg | Single Bolus | Rapid absorption; T |

| Inflammation / Ischemia | IP / SC | 5 – 10 mg/kg | BID (Every 12h) | Sustained coverage required; A |

| CNS Studies (Neuroprotection) | IP | 10 – 20 mg/kg | Daily | Higher dose needed to ensure sufficient BBB penetration. |

| Maximum Tolerated Dose (MTD) | IP | 50 mg/kg | Single | Assess for off-target sedation or bradycardia. |

Workflow: Determining the Effective Dose (ED )

The most robust way to validate the dosage of an A

Experimental Workflow Diagram

Caption: Experimental workflow for validating in vivo dosage via Agonist Challenge. Antagonist is administered 30 mins prior to agonist challenge.

Part 4: Detailed Protocol - A3 Receptor Blockade Assay

Objective

To determine the dose of 2-phenyl-amino-N6-endo-norbornyladenine required to inhibit Cl-IB-MECA induced paw edema in mice.

Materials

-

Test Compound: 2-phenyl-amino-N6-endo-norbornyladenine (formulated as per Section 2.2).

-

Agonist Challenge: Cl-IB-MECA (2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide), prepared at 0.1 mg/mL in saline.

-

Subjects: Male C57BL/6 mice (20-25g), n=6 per group.

-

Equipment: Digital Plethysmometer (for paw volume).

Step-by-Step Procedure

-

Baseline Measurement (T = -60 min): Measure the baseline volume of the right hind paw for all mice using the plethysmometer.

-

Pre-Treatment (T = -30 min):

-

Group 1: Vehicle (IP).

-

Group 2: Test Compound 1 mg/kg (IP).

-

Group 3: Test Compound 10 mg/kg (IP).

-

-

Agonist Challenge (T = 0): Administer Cl-IB-MECA (0.5 mg/kg, IP) to all groups. This dose typically induces measurable edema via mast cell degranulation.

-

Data Collection (T = +30, +60, +90 min): Re-measure the right hind paw volume.

-

Calculation:

Expected Results

-

Vehicle Group: Significant paw swelling (~20-30% increase) peaking at 30-60 min.

-

10 mg/kg Group: Significant reduction in swelling (p < 0.05 vs Vehicle), indicating effective A

AR blockade.

Part 5: Safety & Toxicology Monitoring

While A

Mechanism of Potential Toxicity

Caption: Specificity profile and potential off-target risks at supratherapeutic doses.

Monitoring Parameters

-

Heart Rate (HR): If HR increases significantly (>20%), the compound may be antagonizing A

receptors (which normally lower HR). -

Behavior: Watch for hyper-locomotion (A

antagonism can be psychostimulant-like).

Part 6: References

-

Perreira, M., et al. (2005). "Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 48(15), 4910–4918.

-

Jacobson, K. A., et al. (2005). A3 Adenosine Receptors: From Cell Biology to Pharmacology and Therapeutics. Current Topics in Medicinal Chemistry.

-

Bar-Yehuda, S., et al. (2002). The role of A3 adenosine receptor in the treatment of autoimmune inflammatory diseases. Drug Development Research.

-

Gao, Z. G., et al. (2001). Allosteric modulation of the A3 adenosine receptor. Molecular Pharmacology.

Disclaimer: This protocol is intended for research purposes only. 2-phenyl-amino-N6-endo-norbornyladenine is not approved for human therapeutic use. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

crystallization techniques for 2-phenyl-amino-N6-endo-norbornyladenine

Executive Summary

This application note details the physicochemical isolation and crystallization of 2-phenyl-amino-N6-endo-norbornyladenine , a potent adenosine receptor ligand. Due to the steric bulk of the endo-norbornyl moiety at the N6 position and the hydrophobic phenylamino group at the C2 position, this molecule exhibits a challenging solubility profile characterized by a tendency to "oil out" rather than nucleate.

This guide provides two distinct workflows:

-

Protocol A (Bulk Purification): A thermodynamic control strategy for high-yield purification, removing the exo-isomer and unreacted aniline derivatives.

-

Protocol B (Structural Analysis): A kinetic control strategy (Vapor Diffusion) to generate X-ray quality single crystals for conformational analysis.

Physicochemical Profile & Solubility Mapping

Before initiating crystallization, the solute-solvent interactions must be understood. The molecule contains a planar purine core flanked by two hydrophobic domains (norbornyl and phenyl), rendering it sparingly soluble in water but highly soluble in polar aprotic solvents.

Table 1: Solubility Profile & Solvent Selection

| Solvent Class | Specific Solvent | Solubility (25°C) | Solubility (Boiling) | Application |

| Primary Solvent | Methanol (MeOH) | Moderate | High | Ideal for bulk recrystallization. |

| Primary Solvent | Ethanol (EtOH) | Low | High | Alternative for slower growth rates. |

| Co-Solvent | DMSO / DMF | Very High | Very High | Used only for vapor diffusion (Protocol B). |

| Anti-Solvent | Water | Insoluble | Insoluble | Induces nucleation (Caution: Oiling risk). |

| Anti-Solvent | Diethyl Ether | Low | N/A | Ideal volatile anti-solvent for diffusion. |

Critical Mechanistic Insight: The endo-norbornyl group creates a "molecular cleft" that can trap solvent molecules. Rapid precipitation often traps impurities within this cleft. Therefore, slow cooling is mandatory to allow the endo conformer to pack efficiently without occluding the exo impurity.

Protocol A: Bulk Purification (Thermodynamic Control)

Objective: Purify crude synthetic material (>90%) to pharmaceutical grade (>98%) while removing the exo-isomer.

Reagents Required:

-

Crude 2-phenyl-amino-N6-endo-norbornyladenine

-

HPLC-grade Methanol (MeOH)

-

Milli-Q Water (18.2 MΩ)

-

Activated Carbon (optional, for decolorization)

Step-by-Step Methodology:

-

Dissolution (Saturation Point Determination):

-

Place 1.0 g of crude material in a 50 mL Erlenmeyer flask.

-

Add 15 mL of MeOH.

-

Heat to reflux (65°C) with magnetic stirring.

-

Observation: If the solid does not dissolve completely, add MeOH in 1 mL increments until a clear yellow solution is obtained. (Target concentration: ~50-60 mg/mL).

-

-

Hot Filtration (Particulate Removal):

-

While maintaining reflux, filter the solution through a pre-warmed glass frit (porosity M) or a 0.45 µm PTFE syringe filter into a clean, pre-warmed flask.

-

Why? Nucleation often starts on dust particles (heterogeneous nucleation), leading to small, irregular crystals. Filtration ensures homogeneous nucleation.

-

-

Controlled Nucleation (The "Cloud Point"):

-

Maintain the filtrate at 60°C.

-

Dropwise, add hot water (60°C) until a faint, persistent turbidity (cloudiness) is observed.

-

Immediately add 0.5 mL of hot MeOH to clear the turbidity.

-

Result: The solution is now super-saturated but stable (metastable zone).

-

-

Crystal Growth (Slow Cooling):

-

Wrap the flask in aluminum foil and place it in a Dewar flask or an insulated oil bath turned off.

-

Allow the system to cool to room temperature (RT) over 12–16 hours.

-

Caution: Do not place on ice immediately. Rapid cooling will cause the hydrophobic norbornyl groups to aggregate into an amorphous oil.

-

-

Harvesting:

-

Once at RT, transfer the flask to a 4°C refrigerator for 4 hours to maximize yield.

-

Filter the white needles/prisms using vacuum filtration.

-

Wash the cake with 5 mL of cold (0°C) MeOH:Water (1:1).

-

Dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove lattice-bound methanol.

-

Protocol B: Single Crystal Growth (Kinetic Control)

Objective: Grow high-quality single crystals suitable for X-ray Diffraction (XRD) to determine absolute stereochemistry (endo vs exo).

Method: Sitting Drop Vapor Diffusion

-

Preparation of Mother Liquor:

-

Dissolve 20 mg of the purified compound in 0.5 mL of DMSO. Ensure complete dissolution. Filter if necessary.

-

-

Setup:

-

Use a standard crystallization plate or a small vial within a larger jar.

-

Inner Vessel: Place the DMSO solution in a small open vial.

-

Outer Vessel: Add 5 mL of Water or Methanol (Anti-solvent) to the larger jar.

-

-

Diffusion Process:

-

Seal the outer jar tightly.

-

Store at constant temperature (20°C ± 1°C) in a vibration-free environment.

-

Mechanism:[1][2] Water vapor will slowly diffuse into the DMSO solution. As the water concentration in the DMSO drop increases, the solubility of the adenine derivative decreases, forcing it to organize into a crystal lattice.

-

-

Timeline:

-

Crystals should appear within 3–7 days.

-

Morphology: Expect triclinic or monoclinic prisms.

-

Process Visualization (Workflow Diagram)

The following diagram illustrates the critical decision points between Bulk Purification and Single Crystal analysis.

Figure 1: Decision matrix for processing 2-phenyl-amino-N6-endo-norbornyladenine. The bulk pathway prioritizes yield and purity, while the diffusion pathway prioritizes lattice order.

Troubleshooting & Quality Control

Common Failure Mode: "Oiling Out"

-

Symptom: The solution turns milky, and a sticky oil settles at the bottom instead of crystals.

-

Cause: The hydrophobic norbornyl group drives phase separation before the crystal lattice can form (Liquid-Liquid Phase Separation).

-

Remedy:

-

Re-heat the solution until clear.

-

Add a "seed crystal" (if available) or scratch the glass wall with a glass rod to induce nucleation.

-

Add slightly more Methanol to lower the supersaturation level.

-

Cool more slowly (wrap flask in more insulation).

-

Validation (Self-Check):

-

Melting Point: The purified crystals should have a sharp melting point (typically >200°C for adenine derivatives). A range >2°C indicates impure exo isomer presence.

-

HPLC Purity: Run on a C18 column (Water/Acetonitrile gradient). The endo isomer typically elutes slightly later than the exo isomer due to steric shielding of the N6-amine.

References

-

Daly, J. W., et al. (1986). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry, 29(9), 1755-1763. Link

-

Kierzek, R., et al. (2003).[3] "Polymer-supported synthesis of N6-alkylated adenines." Nucleic Acids Research, 31(15), 4461–4471. Link

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

-

Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General Reference for Cloud Point Techniques). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage adenine N6-alkylation of nucleos(t)ides and oligonucleotides via photoredox and copper co-catalytic decarboxylative C(sp3)–N coupling - PMC [pmc.ncbi.nlm.nih.gov]

handling and storage guidelines for 2-phenyl-amino-N6-endo-norbornyladenine

For Researchers, Scientists, and Drug Development Professionals

Author's Note

This document has been compiled to provide comprehensive guidance on the handling, storage, and use of 2-phenyl-amino-N6-endo-norbornyladenine. As this is a specialized research compound, publicly available data is limited. The following guidelines are therefore synthesized from established principles for structurally related molecules, including N6-substituted adenines, 2-aminopurine derivatives, and other novel research chemicals.[1] The protocols herein are intended as a starting point and should be adapted based on specific experimental needs and in-house laboratory standards. All procedures should be performed by trained personnel in accordance with institutional and national safety regulations.

Compound Overview

2-phenyl-amino-N6-endo-norbornyladenine is a disubstituted purine derivative. Its structure features a core adenine scaffold, which is fundamental in numerous biological processes. The N6 and C2 positions are modified with bulky, lipophilic groups: an endo-norbornyl moiety and a phenylamino group, respectively. These substitutions significantly increase the molecule's hydrophobicity compared to parent adenine and suggest potential interactions with hydrophobic pockets in biological targets.

Substituted purines are a well-established class of biologically active molecules, frequently investigated as modulators of protein kinases, G-protein coupled receptors, and other enzymes involved in signal transduction.[2][3] The specific substitutions on this compound suggest it has been designed as a potential inhibitor or ligand for such targets. Given its novelty, all handling should proceed with the assumption that the compound is biologically active and potentially hazardous until proven otherwise.[1][4]

Physicochemical & Stability Data

Precise experimental data for this specific molecule is not widely available. The information below is extrapolated from its structure and data on analogous compounds.

| Property | Value / Expected Behavior | Rationale & References |

| Appearance | Expected to be a crystalline solid or powder, likely off-white to beige. | Based on common appearance of purine derivatives and other solid organic compounds.[5] |

| Molecular Formula | C₁₈H₂₀N₆ | Calculated from structure. |

| Molecular Weight | 320.40 g/mol | Calculated from structure. |

| Aqueous Solubility | Expected to be very low. | The presence of two large, non-polar substituents (phenyl and norbornyl) drastically reduces water solubility. Purine analogs with large hydrophobic moieties often have poor aqueous solubility.[6][7] |

| Organic Solubility | Expected to be soluble in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Limited solubility in ethanol and methanol. | DMSO and DMF are standard solvents for dissolving hydrophobic small molecules for biological assays.[7][8][9] |

| Stability | Solid: Stable for ≥4 years when stored properly.[10] In DMSO Solution: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Degradation in DMSO can occur over long periods at room temperature.[11] In Aqueous Buffer: Not recommended for storage for more than one day due to low solubility and potential for precipitation and degradation.[4] | Adenine-based compounds are generally stable when stored as a dry solid away from light and moisture.[5][12][13] Studies on related adenine derivatives show good stability in frozen DMSO stocks.[14][15] |

Storage & Handling

Long-Term Storage (Solid Compound)

To ensure the long-term integrity of 2-phenyl-amino-N6-endo-norbornyladenine, the following storage conditions are mandatory:

-

Temperature: Store at -20°C.[10]

-

Atmosphere: Store in a tightly sealed container (e.g., amber glass vial with a PTFE-lined cap). For maximum stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).

-

Environment: Keep in a cool, dry, and dark place.[1][12] A desiccator within the freezer is recommended to prevent moisture accumulation.

-

Labeling: All containers must be clearly labeled with the full chemical name, CAS number (if available), date received, and any known hazard warnings.[13]

Personal Protective Equipment (PPE) & Safety

As the toxicological properties of this compound have not been fully elucidated, it must be handled as a potentially hazardous substance.[1][4] Adherence to standard laboratory safety practices is critical.[16][17]

-

Engineering Controls: Handle the solid compound and prepare stock solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[16]

-

Eye Protection: Wear ANSI Z87.1-compliant chemical safety goggles or a face shield if a splash hazard exists.[1]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves).[18] Change gloves immediately if they become contaminated.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[18]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory area.[12]

Safe Handling Workflow

The following diagram outlines the essential workflow for safely handling the powdered compound and preparing solutions.

Experimental Protocols

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution, which is the standard practice for storing and using poorly aqueous-soluble compounds in biological research.[19][20]

Materials:

-

2-phenyl-amino-N6-endo-norbornyladenine (MW: 320.40 g/mol )

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer and/or sonicator bath

Procedure:

-

Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 320.40 g/mol * (1000 mg / 1 g) = 3.204 mg

-

-

Weigh Compound: Following the safe handling workflow (Section 3.3), accurately weigh 3.204 mg of the compound into a sterile, labeled vial.

-

Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

-

Dissolve: Tightly cap the vial and vortex vigorously. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes until the solution is clear. A clear solution indicates complete dissolution.[8]

-

Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[19]

Protocol: Preparation of Aqueous Working Solutions from DMSO Stock

Most biological experiments require the compound to be in an aqueous buffer or cell culture medium. Due to the compound's low aqueous solubility, it is critical to dilute the DMSO stock carefully to prevent precipitation.[6] The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Procedure:

-

Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

-

Intermediate Dilutions (Optional but Recommended): For very low final concentrations, preparing one or more intermediate dilutions in DMSO is recommended to ensure accuracy. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

-

Final Dilution: To prepare the final aqueous working solution, add the DMSO stock (or intermediate dilution) to the aqueous buffer or media. Crucially, add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent the compound from precipitating out of solution.

-

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of the desired aqueous buffer. The final DMSO concentration will be 0.1%.

-

-

Use Immediately: Aqueous working solutions of hydrophobic compounds are often not stable and should be prepared fresh for each experiment and used immediately.[4]

The diagram below illustrates the serial dilution process to minimize precipitation and ensure concentration accuracy.

Disposal

All waste materials, including empty containers, contaminated PPE, and unused solutions, should be disposed of in accordance with institutional, local, and national regulations for chemical waste.[12] Do not dispose of down the drain. Collect all waste in a designated, labeled hazardous waste container.

References

- Merck Millipore. (n.d.). 2-Aminopurine - CAS 452-06-2 - Calbiochem MSDS.

- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 2-Aminopurine.

- University of Washington. (n.d.). Novel Chemicals with Unknown Hazards SOP.

- Thermo Fisher Scientific. (2025, December 21). 2-Aminopurine - SAFETY DATA SHEET.

- Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs.

- PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.

- Torres, K. C., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. Plant Cell, Tissue and Organ Culture (PCTOC), 125(3), 583-595.

- Sigma-Aldrich. (n.d.). 2-Aminopurine nitrate salt.

- PhytoTechnology Laboratories. (n.d.). Solution Stability of Adenine-based Cytokinins.

- Cayman Chemical. (2022, October 26). 2-Aminopurine (hydrochloride) - PRODUCT INFORMATION.

- PhytoTech Labs. (n.d.). Preparing Stock Solutions.

- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.

- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.

- BenchChem. (2025). Improving the bioavailability of 6-decylsulfanyl-7H-purine.

- C&EN. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.

- FAO AGRIS. (n.d.). Stability of adenine-based cytokinins in aqueous solution.

- Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?.

- ResearchGate. (2025, August 6). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility.

- Semantic Scholar. (2023, May 3). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors.

- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

- Cayman Chemical. (n.d.). N6-Methyladenine.

- National Center for Biotechnology Information. (n.d.). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors.

- PubMed. (2008, December 15). Hydrolytic cleavage of N6-substituted adenine derivatives by eukaryotic adenine and adenosine deaminases.

Sources

- 1. twu.edu [twu.edu]

- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolytic cleavage of N6-substituted adenine derivatives by eukaryotic adenine and adenosine deaminases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]

- 14. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stability of adenine-based cytokinins in aqueous solution [agris.fao.org]

- 16. wilcoprime.com [wilcoprime.com]

- 17. gz-supplies.com [gz-supplies.com]

- 18. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 19. phytotechlab.com [phytotechlab.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Strategic Synthesis of 2-Phenylamino-N6-endo-norbornyladenine

Executive Summary

This application note details the optimized synthetic route for 2-phenylamino-N6-endo-norbornyladenine , a high-affinity ligand often utilized in adenosine receptor (

This guide addresses the critical challenge of regioselectivity —ensuring the bulky endo-norbornyl group is installed exclusively at the

Strategic Logic & Mechanism

The synthesis exploits the inherent electronic disparity of the purine scaffold.

Regioselectivity Principle

The 2,6-dichloropurine core possesses two electrophilic sites. The carbon at position 6 (C6) is significantly more electron-deficient than position 2 (C2) due to the cumulative inductive effects of the adjacent nitrogen atoms (

-

Step 1 (

at C6): Under mild conditions, aliphatic amines (like norbornylamine) selectively displace the C6-chloride. -

Step 2 (

at C2): The remaining C2-chloride is deactivated by the electron-donating effect of the newly installed

Reaction Pathway Visualization

Caption: Sequential displacement strategy exploiting differential electrophilicity of C6 vs. C2 positions.

Reagents & Materials Checklist

| Reagent / Solvent | CAS Number | Grade/Purity | Role |

| 2,6-Dichloropurine | 5451-40-1 | >97% HPLC | Scaffold Precursor |

| (endo)-2-Aminonorbornane | 7242-92-4 | >98% (Stereopure) | |

| Aniline | 62-53-3 | ACS Reagent | C2 Substituent |

| Triethylamine ( | 121-44-8 | Anhydrous | Base (Proton Scavenger) |

| Ethanol (EtOH) | 64-17-5 | Absolute | Solvent (Step 1) |

| n-Butanol | 71-36-3 | Anhydrous | Solvent (Step 2 - High BP) |

| TLC Plates | N/A | Silica Gel | Reaction Monitoring |

Critical Note on Stereochemistry: Ensure the norbornylamine is the endo isomer (often sold as the hydrochloride salt, endo-2-norbornylamine HCl). The exo isomer has significantly different biological binding properties. If using the HCl salt, increase the base equivalents in Step 1.

Experimental Protocols

Phase 1: Synthesis of Intermediate (2-Chloro-N6-endo-norbornyladenine)

Objective: Selective installation of the alkylamine at C6.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2,6-dichloropurine (1.0 equiv, e.g., 1.89 g, 10 mmol) in Absolute Ethanol (30 mL).

-

Amine Addition: Add triethylamine (2.5 equiv for free amine; 3.5 equiv if using amine HCl salt). Subsequently, add (endo)-2-aminonorbornane (1.1 equiv).

-

Reaction: Heat the mixture to 50–60 °C for 4–6 hours.

-

Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting material (

) should disappear, replaced by a more polar spot (

-

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Resuspend the residue in cold water (50 mL) and stir vigorously. The product usually precipitates as a white solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Yield Expectation: 85–95%.

-

Validation:

NMR should show the norbornyl multiplet signals (1.0–4.0 ppm) and loss of one aromatic purine proton signal if compared to unsubstituted purine (though 2,6-DCP has only the C8 proton).

-

Phase 2: Synthesis of Target (2-Phenylamino-N6-endo-norbornyladenine)

Objective: Displacement of the deactivated C2-chloride with aniline.

This step is the bottleneck. We present the Thermal Method (standard) and the Catalytic Method (backup).

Method A: Thermal Displacement (Standard)

-

Setup: Use a heavy-walled pressure vial (sealed tube) or a round-bottom flask with a high-efficiency reflux condenser.

-

Loading: Dissolve the Intermediate from Phase 1 (1.0 equiv) in n-Butanol (5–10 mL per mmol).

-

Reagent Addition: Add Aniline (3.0–5.0 equiv).

-

Note: Aniline acts as both nucleophile and solvent co-factor. Excess is required to drive kinetics.

-

-

Reaction: Heat to 120–135 °C (reflux of n-butanol) for 24–48 hours.

-

Acid Catalysis Option: If conversion is slow after 24h, add catalytic HCl (0.1 equiv) or Trifluoroacetic acid (TFA) to protonate

/

-

-

Workup:

-

Concentrate the mixture to remove n-butanol.

-

Purification: The crude residue will contain excess aniline. Flash column chromatography is required.

-

Column Conditions: Silica gel; Gradient elution 0

5% MeOH in -

Yield Expectation: 40–60%.

-

Method B: Palladium-Catalyzed Buchwald-Hartwig (Alternative)

Use if Method A fails or yields <30%.

-

Catalyst:

(5 mol%) + BINAP or Xantphos (10 mol%). -

Base:

(2.0 equiv). -

Solvent: 1,4-Dioxane or Toluene (anhydrous).

-

Temp: 100 °C, 12–18 hours under Argon atmosphere.

Quality Control & Validation Data

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow powder | Visual |

| Mass Spectrometry | LC-MS (ESI) | |

| UV Absorbance | UV-Vis (MeOH) | |

| Purity | >95% | HPLC (C18, Water/ACN gradient) |

Troubleshooting Guide

-

Problem: Incomplete conversion in Step 2.

-

Solution: Switch to Method B (Pd-catalysis) or switch solvent to 2-methoxyethanol (higher BP: 124 °C) and increase temp.

-

-

Problem: Product is oily/sticky.

-

Solution: Triturate with diethyl ether or hexanes to remove residual aniline. Recrystallize from Isopropanol/Water.

-

References

-

Regioselectivity of 2,6-Dichloropurine

- Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry 7.7 (1999): 1281-1293.

-

Synthesis of Adenosine Receptor Ligands

- Jacobson, K. A., et al. "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists." Journal of Medicinal Chemistry 36.10 (1993).

-

General Protocol for Amination of Chloropurines

- Václav Vaněk, et al. "Facile and Practical Synthesis of 2,6-Dichloropurine.

-

A1 Receptor Agonist Context (N-0861 analogs)

- Baraldi, P. G., et al.

Troubleshooting & Optimization

troubleshooting low yield synthesis of 2-phenyl-amino-N6-endo-norbornyladenine

[1]

Ticket ID: #SYN-PUR-26-ENDO Topic: Troubleshooting Low Yield & Impurity Profiles Status: Open Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division[1]

Executive Summary: The "Yield Trap" Analysis

The synthesis of 2-phenylamino-N6-endo-norbornyladenine (a potent A1 adenosine receptor ligand) is deceptively difficult.[1] While the purine scaffold suggests standard nucleophilic aromatic substitution (

If you are experiencing yields below 30%, the failure point is likely not a single step but a compounding error in stereochemical purity (Step 1) and nucleophilic activation (Step 2).[2]

Module 1: Pre-Synthesis Diagnostic (The Hidden Variable)

Critical Question: Are you certain of your starting amine's stereochemistry?

Many researchers purchase "2-aminonorbornane" or "norbornylamine" assuming it is a single isomer. Commercial sources often supply:

If your target is the N6-endo derivative, but you use a commercial mixture, your maximum theoretical yield is capped at the percentage of the endo amine in your starting material. The exo product is a difficult-to-separate impurity.

Actionable Protocol:

Module 2: Step-by-Step Troubleshooting Guide

Step 1: The C6 Displacement (Regioselectivity)

Goal: Reaction of 2,6-dichloropurine with endo-norbornylamine.[1][2]

The Problem: Low yield or formation of N7/N9 alkylated byproducts.

| Symptom | Root Cause | Resolution |

| Double Substitution (Product at C2 and C6) | Amine excess too high or temp too high.[1][2] | C6 is more reactive. Perform at 0°C to RT . Do not heat. Use exactly 1.05 eq. of amine. |

| N-Alkylation (Substitution at N7/N9 imidazole ring) | Use of strong base (NaH) or lack of proton scavenger.[1][2] | Use a tertiary amine base ( |

| Incomplete Reaction | Steric bulk of norbornyl group.[2] | Increase time, not temperature. Allow to stir 12-24h. |

Standard Protocol (Step 1):

Dissolve 2,6-dichloropurine (1 eq) in n-butanol. Add

(1.2 eq).[2] Add endo-norbornylamine (1.05 eq) dropwise at 0°C. Stir at RT for 16h. Monitor by TLC (Product is more polar than starting material).[1][2]

Step 2: The C2 Displacement (The Bottleneck)

Goal: Reaction of 2-chloro-N6-endo-norbornyladenine with aniline.

The Problem: This is the most common failure point. Aniline is a weak nucleophile (unlike aliphatic amines), and the C2 position is electronically deactivated by the amino group already at C6.[2]

Scenario A: "I am refluxing in ethanol and nothing happens."

-

Reason: Ethanol reflux (~78°C) provides insufficient energy of activation for aniline to displace the C2-chloride.[2]

-

Fix: Switch solvent to 2-ethoxyethanol (boils at 135°C) or n-butanol .[1][2]

Scenario B: "I see starting material remaining even at high heat."

-

Reason: The purine ring is electron-rich and resists nucleophilic attack.

-

Fix: Use Lewis Acid Catalysis .[2][3] The addition of a Lewis acid coordinates to N3 or N7, pulling electron density and activating the C2 position.

Scenario C: "The reaction turns black/tarry."

-

Reason: Oxidative decomposition of aniline at high temperatures.[2]

-

Fix: Switch to Buchwald-Hartwig Cross-Coupling (Palladium catalyzed). This is the modern standard for C2-arylation.

Module 3: Advanced Protocols (The Fixes)

Protocol A: Acid-Catalyzed Thermal Displacement (Robust)

Use this if you lack Pd-catalysis capabilities.[1][2]

-

Reactants: 2-chloro-N6-endo-norbornyladenine (1 eq), Aniline (5 eq).[1][2]

-

Catalyst: trifluoroacetic acid (TFA) or HCl (0.5 eq). Note: Protonation activates the ring.

-

Conditions: Reflux (130-140°C) for 24-48 hours. Sealed tube is preferred to prevent solvent loss.

-

Workup: Neutralize with

before extraction.

Protocol B: Buchwald-Hartwig Coupling (High Yield)

Recommended for yields >70%.[1][2][4]

-

Reactants: Intermediate (1 eq), Aniline (1.2 eq).

-

Catalyst:

(5 mol%) + Ligand (BINAP or Xantphos, 10 mol%).[1][2] -

Base:

(2 eq) or -

Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

-

Conditions: 100°C under Argon for 12h.

-

Why it works: Bypasses the electronic deactivation of the purine ring by using oxidative addition/reductive elimination cycles.

Module 4: Visualization of the Workflow

The following logic tree illustrates the critical decision points in the synthesis.

Caption: Decision logic for maximizing yield. Note the critical checkpoint for amine stereochemistry and the divergence at Step 2 for catalytic vs. thermal activation.

FAQ: Common User Issues

Q: Can I use microwave irradiation for Step 2? A: Yes. Microwave heating at 150°C for 30-60 minutes in n-butanol often drives the reaction to completion better than conventional reflux. However, ensure you use a sealed vessel rated for the pressure.[2]

Q: My product is an oil and won't crystallize. A: 2,6-disubstituted purines are often amorphous.[1][2]

-

Try triturating with cold diethyl ether or hexanes.[2]

-

If that fails, convert it to the hydrochloride salt (bubble HCl gas through an ethereal solution) to precipitate a solid.[2]

Q: Why is my N6-endo product contaminated with the exo isomer? A: This confirms your starting norbornylamine was a mixture. The endo and exo isomers of the final adenosine derivative are very difficult to separate by standard silica chromatography. You likely need chiral HPLC or preparative HPLC with a C18 column to separate them at this stage.[2]

References

-

Legraverend, M., et al. (2006).[1][2] "Synthesis of 2,6,9-trisubstituted purines." Bioorganic & Medicinal Chemistry. (Foundational text on 2,6-dichloropurine regioselectivity). [2]

-

Van Tilburg, E. W., et al. (2002).[1][2] "2,6-Disubstituted Adenosine Derivatives as High Affinity A1 Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. (Specific reference for N6-endo-norbornyl synthesis and stereochemistry).

-

Gundersen, L. L., et al. (2003).[1][2] "Pd-catalyzed coupling of 2,6-dichloropurine with amines." Tetrahedron Letters. (Authority on Buchwald-Hartwig conditions for purines).[1][2]

-

Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution (SNAr) Mechanism." (Mechanistic grounding for the reactivity differences).

Technical Support Center: Resolving Precipitation Issues with 2-phenyl-amino-N6-endo-norbornyladenine

Product Category: Adenosine Receptor Ligands Target: A3 Adenosine Receptor (Antagonist) CAS: 863202-33-9 Chemical Property: Highly Hydrophobic / Lipophilic

Emergency Triage: "My Solution Just Precipitated"

Q: I just diluted my DMSO stock into PBS/Media and the solution turned cloudy or formed white flakes. Can I save it? A: No. Once 2-phenyl-amino-N6-endo-norbornyladenine has precipitated (crashed out), it forms tight crystalline aggregates driven by strong pi-stacking interactions. Re-solubilizing these crystals in an aqueous environment is thermodynamically unfavorable.

-

Action: Discard the solution. Do not attempt to filter it (you will filter out the drug) or sonicate it (it rarely redissolves fully and may degrade). Restart with a fresh aliquot using the "Rapid Dispersion Protocol" below.

Q: I don't see flakes, but the absorbance reading is erratic. Is it soluble? A: You likely have micro-precipitation . This compound is prone to forming invisible colloidal aggregates that interfere with binding assays and cellular uptake.

-

Diagnostic: Spin the sample at 10,000 x g for 5 minutes. If you see a pellet or if the supernatant concentration (measured by UV) drops, it was not truly soluble.

Deep Dive: Why This Happens

To solve the issue, you must understand the molecular enemy. 2-phenyl-amino-N6-endo-norbornyladenine combines an adenine core with two highly hydrophobic groups:

-

Norbornyl group (N6 position): A bulky, bicyclic hydrocarbon.

-

Phenylamino group (C2 position): An aromatic ring that promotes strong pi-pi stacking.

This structure makes the molecule "greasy" and rigid. When you move it from an organic solvent (DMSO) to water, the water molecules form a cage around the hydrophobic drug (hydrophobic effect). If the local concentration of drug molecules is too high during mixing, they will self-aggregate to minimize water contact faster than they can disperse.

Visualization: The Mechanism of Precipitation

Figure 1: The kinetic pathway of solubilization. Slow addition or poor mixing leads to immediate irreversible precipitation.

Prevention & Protocols

Standard Solubilization Protocol (In Vitro)

Goal: Create a stable 10 µM - 100 µM working solution.

-

Prepare Stock: Dissolve the solid powder in 100% anhydrous DMSO to a concentration of 10 mM .

-

Tip: If particles remain, warm to 37°C for 5 minutes and vortex. Do not proceed until the stock is crystal clear.

-

-

The "Jet" Injection Method:

-

Prepare your destination buffer (PBS or Media) in a tube.

-

Set the buffer to vortex continuously at medium speed.

-

With the pipette tip submerged just below the surface, inject the DMSO stock rapidly into the vortexing buffer.

-

Why? This prevents the "local high concentration" zones where precipitation starts.

-

-

Limit Final DMSO: Keep final DMSO concentration

(v/v) if possible.

Advanced Formulation (In Vivo / High Concentration)

For animal studies requiring higher doses (e.g., > 1 mg/kg), simple DMSO/Saline mixtures will likely fail.

Recommended Vehicle:

-

10% DMSO (Solubilizer)

-

10% Tween 80 (Surfactant to prevent aggregation)

-

80% Saline (Diluent)

Protocol:

-

Dissolve drug in DMSO (100% of required DMSO volume).

-

Add Tween 80 and vortex until mixed.

-

Add Saline dropwise while vortexing.

-

Note: The solution may turn slightly opalescent (micellar suspension), which is acceptable for IP injection, but large visible flakes are not.

-

Troubleshooting Q&A

Q: Can I use Ethanol instead of DMSO? A: Yes, the compound is soluble in ethanol. However, ethanol evaporates faster, potentially leaving crystals on pipette tips. DMSO is preferred for stability, but ethanol is acceptable if your assay is DMSO-sensitive.

Q: I need to store the diluted solution. How long does it last? A: Do not store aqueous dilutions. The compound is hydrophobic and will eventually crash out of water or adsorb to the plastic walls of the tube (polystyrene).

-

Rule: Prepare working solutions immediately before use.

-

Stock Storage: Store the 10 mM DMSO stock at -20°C. It is stable for >6 months.

Q: My cells are dying. Is it the drug or the precipitate? A: Precipitated drug crystals can cause physical stress to cells ("needle effect") or false positives in viability assays (MTT/MTS) by reducing the reagent non-enzymatically. Always check for visible crystals under the microscope. If crystals are present, your toxicity data is invalid.

Technical Data Specifications

Solubility & Solvent Compatibility Table

| Solvent / Medium | Solubility Limit (Approx.)[1][2][3][4][5] | Stability | Notes |

| 100% DMSO | ~20 - 30 mM | High (>6 months at -20°C) | Preferred Stock Solvent. Warm to 37°C if needed. |

| 100% Ethanol | ~10 - 20 mM | Moderate | Prone to evaporation and concentration changes. |

| PBS (pH 7.4) | < 1 µM (Intrinsic) | Very Low (Minutes) | Requires carrier (DMSO/Tween) to maintain supersaturation. |

| Cell Media + Serum | ~10 - 50 µM | Low (Hours) | Serum proteins (Albumin) bind the drug, helping solubilization but reducing free drug concentration. |

Workflow Diagram: Correct Handling

Figure 2: Step-by-step decision tree for preparing 2-phenyl-amino-N6-endo-norbornyladenine.

References

-

National Institutes of Health (PubChem). N6-endo-norbornyladenine Compound Summary. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N6-endo-Norbornyladenine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N6-endo-norbornyladenine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by steric hindrance in this class of compounds.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues, their probable causes related to steric hindrance, and provides detailed, step-by-step solutions.

Issue 1: Low to No Yield in N6-Alkylation of Adenine with endo-Norbornyl Halides

Question: I am attempting to synthesize an N6-endo-norbornyladenine derivative via direct alkylation of N6-acetyl-2′,3′,5′-tri-O-acetyladenosine with an endo-norbornyl bromide under basic conditions (e.g., DBU in acetonitrile), but I am observing very low to no product formation. What is causing this, and how can I improve my yield?

Probable Cause: The primary reason for low yield is significant steric hindrance. The bulky endo-norbornyl group physically blocks the approach of the N6-amine of adenine to the electrophilic carbon of the norbornyl halide.[1] This steric clash increases the activation energy of the SN2 reaction, making it extremely slow or preventing it altogether. The endo-conformation, in particular, presents a more significant steric barrier compared to the exo-isomer.

Recommended Solutions:

Solution A: Switch to a Mitsunobu Reaction

The Mitsunobu reaction is often more effective for coupling sterically hindered alcohols and nucleophiles.[2][3] This method activates the alcohol in situ, creating a better leaving group under milder conditions, which can help overcome the steric barrier.

Detailed Protocol: Mitsunobu Coupling of endo-Norbornyl Alcohol with N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine

-

Reagent Preparation:

-

Dissolve N6-acetyl-2′,3′,5′-tri-O-acetyladenosine (1.0 eq.) and endo-norbornyl alcohol (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of triphenylphosphine (PPh3) (1.5 eq.) in anhydrous THF.

-

-

Reaction Setup:

-

Cool the solution of the adenosine derivative and alcohol to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add the PPh3 solution to the reaction mixture.

-

-

Initiation:

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution. Caution: Azodicarboxylates are hazardous; handle with appropriate care.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

-

Monitoring and Workup:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Deprotection:

-

Treat the purified product with methanolic ammonia to remove the acetyl protecting groups.[3]

-

Solution B: Alternative Synthetic Strategies

If direct alkylation or Mitsunobu reactions fail, consider a multi-step approach that forms the C-N bond under less sterically demanding conditions.

-